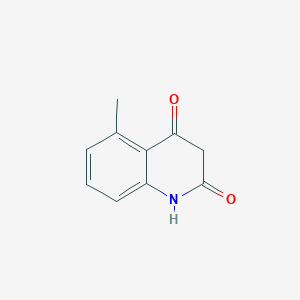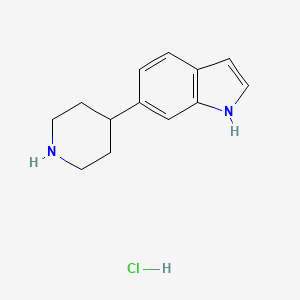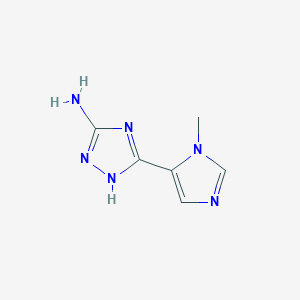
5-Methylquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids. For instance, 1-butyl-3-methylimidazolium acetate can act as both a solvent and a catalyst, facilitating the reaction at atmospheric pressure to yield high product yields .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes. The use of ionic liquids in industrial settings can enhance the efficiency and sustainability of the production process, allowing for the recycling of catalysts and solvents .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include a wide range of quinoline derivatives with different functional groups, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 5-Methylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these enzymes and disrupt their activity contributes to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Similar in structure but with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-Methylquinoline-2,4(1H,3H)-dione stands out due to its unique combination of chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
5-methyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-10(6)8(12)5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13) |
Clave InChI |
SERLBGBMESPVNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=O)CC(=O)NC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13681969.png)

![5-Amino-3-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13681978.png)



![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)

![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)


![5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
